
Benzoic acid, 2,6-dihydroxy-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzoic acid.
Substitution: Esters and other substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.
3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
22604-82-6 |
|---|---|
Formule moléculaire |
C7H4N2O8 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
2,6-dihydroxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13) |
Clé InChI |
COTKXUJUTQZYDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


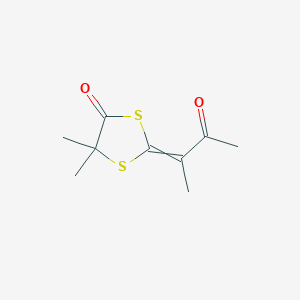
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
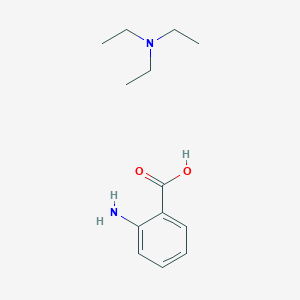
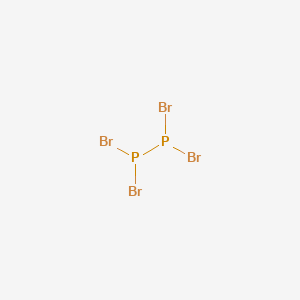
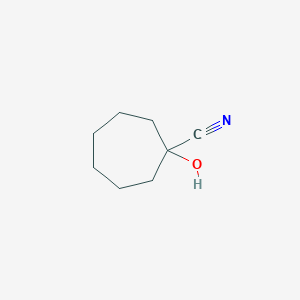

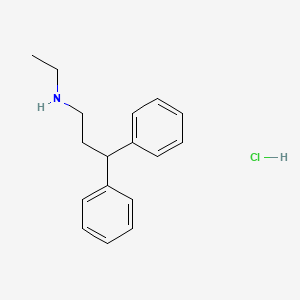

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)

![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)


